

# The Physiological Relevance of N-Acylglycines in Cell Signaling: A Technical Guide

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## Compound of Interest

Compound Name: *N*-Undecanoylglycine

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## Introduction

N-acylglycines (NAGs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles. Structurally related to the well-studied N-acylethanolamines (NAEs), such as anandamide, NAGs are involved in a variety of cellular processes, including inflammation, pain perception, and energy homeostasis.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the current understanding of NAGs in cell signaling, with a focus on their metabolic pathways, quantitative distribution, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this emerging class of bioactive lipids.

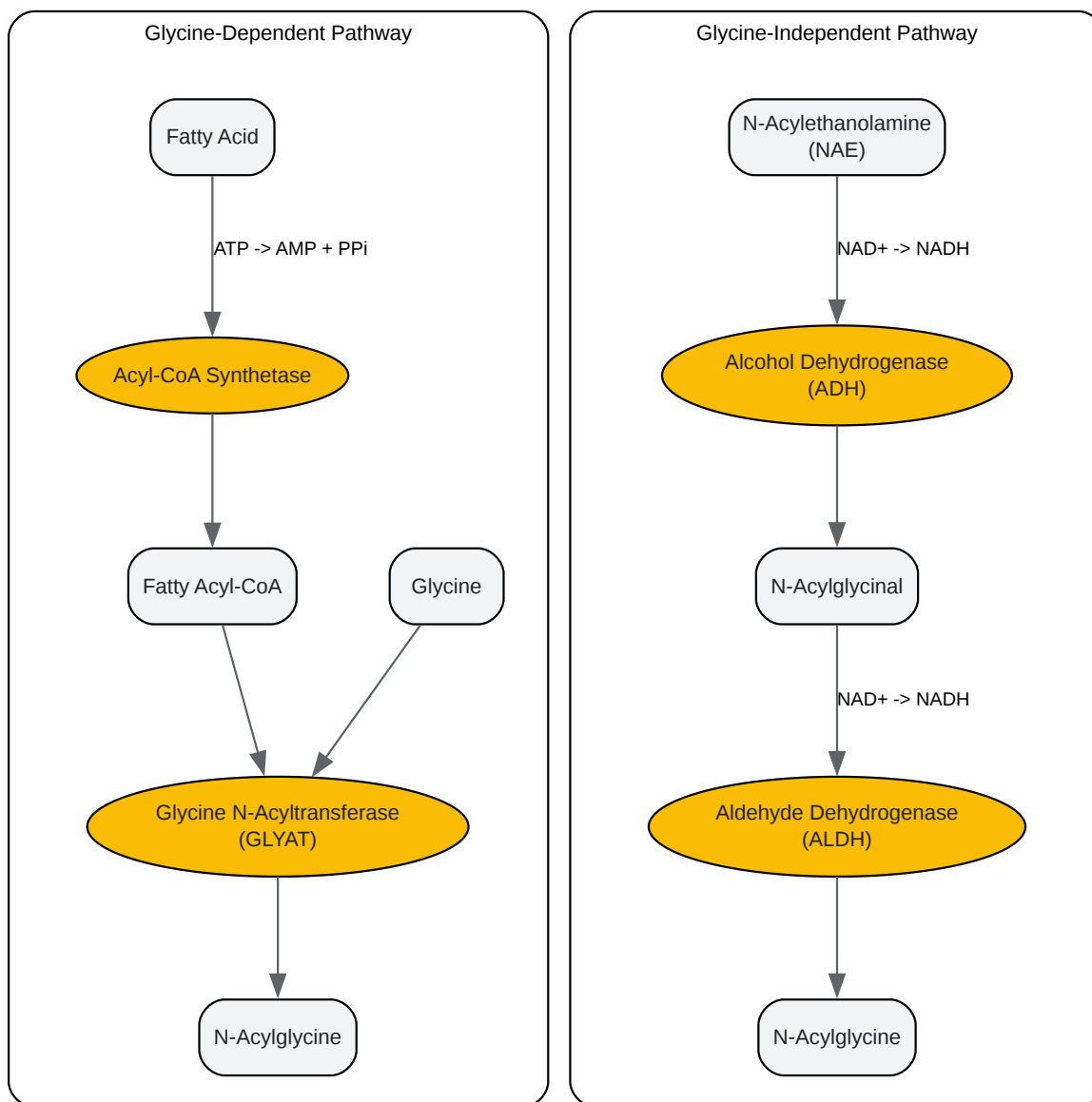
## Metabolic Pathways of N-Acylglycines

The cellular concentrations and signaling functions of NAGs are tightly regulated by their biosynthesis and degradation. These processes involve a network of enzymes that are also implicated in the metabolism of other bioactive lipids, highlighting a potential for metabolic crosstalk.

## Biosynthesis of N-Acylglycines

There are two primary proposed pathways for the biosynthesis of NAGs: the glycine-dependent and the glycine-independent pathways.

- **Glycine-Dependent Pathway:** This pathway involves the direct conjugation of a fatty acyl-CoA with glycine. This reaction is catalyzed by a glycine N-acyltransferase (GLYAT).<sup>[1][3]</sup> The process begins with the activation of a fatty acid to its corresponding acyl-CoA by an acyl-CoA synthetase. Subsequently, GLYAT facilitates the formation of the N-acylglycine. Different isoforms of GLYAT may exhibit substrate specificity for various fatty acyl-CoAs, leading to the production of a diverse range of NAGs.<sup>[4]</sup> Another proposed mechanism within this pathway involves cytochrome c, which can catalyze the formation of N-acylglycines from a fatty acyl-CoA and glycine, particularly in the presence of hydrogen peroxide.
- **Glycine-Independent Pathway:** This pathway involves the metabolic conversion of N-acylethanolamines (NAEs) to NAGs. It is a two-step oxidative process. First, an alcohol dehydrogenase (ADH) oxidizes the NAE to an intermediate N-acylglycinal. Following this, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of the N-acylglycinal to the corresponding N-acylglycine. This pathway directly links the metabolism of two major classes of signaling lipids.



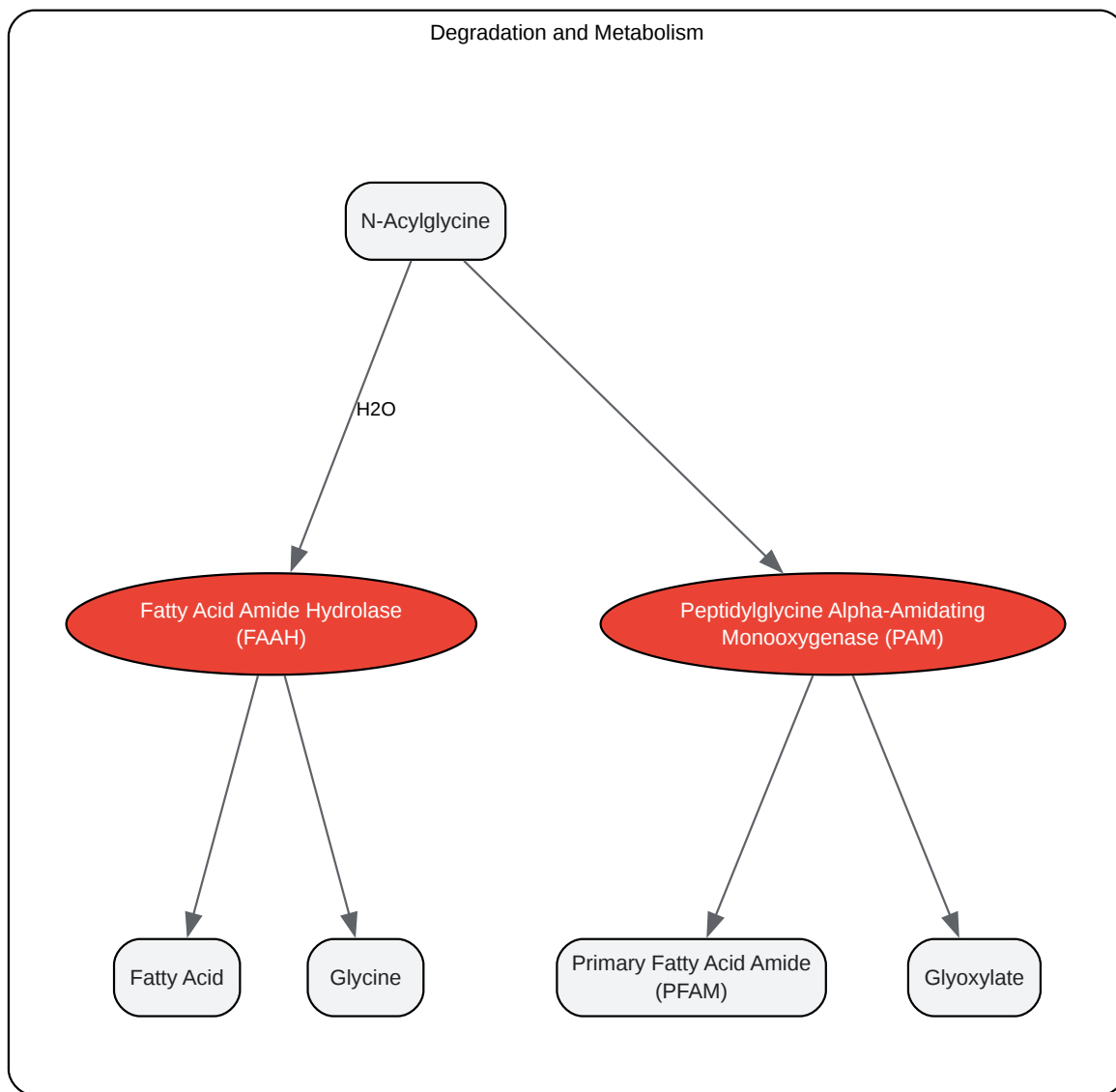
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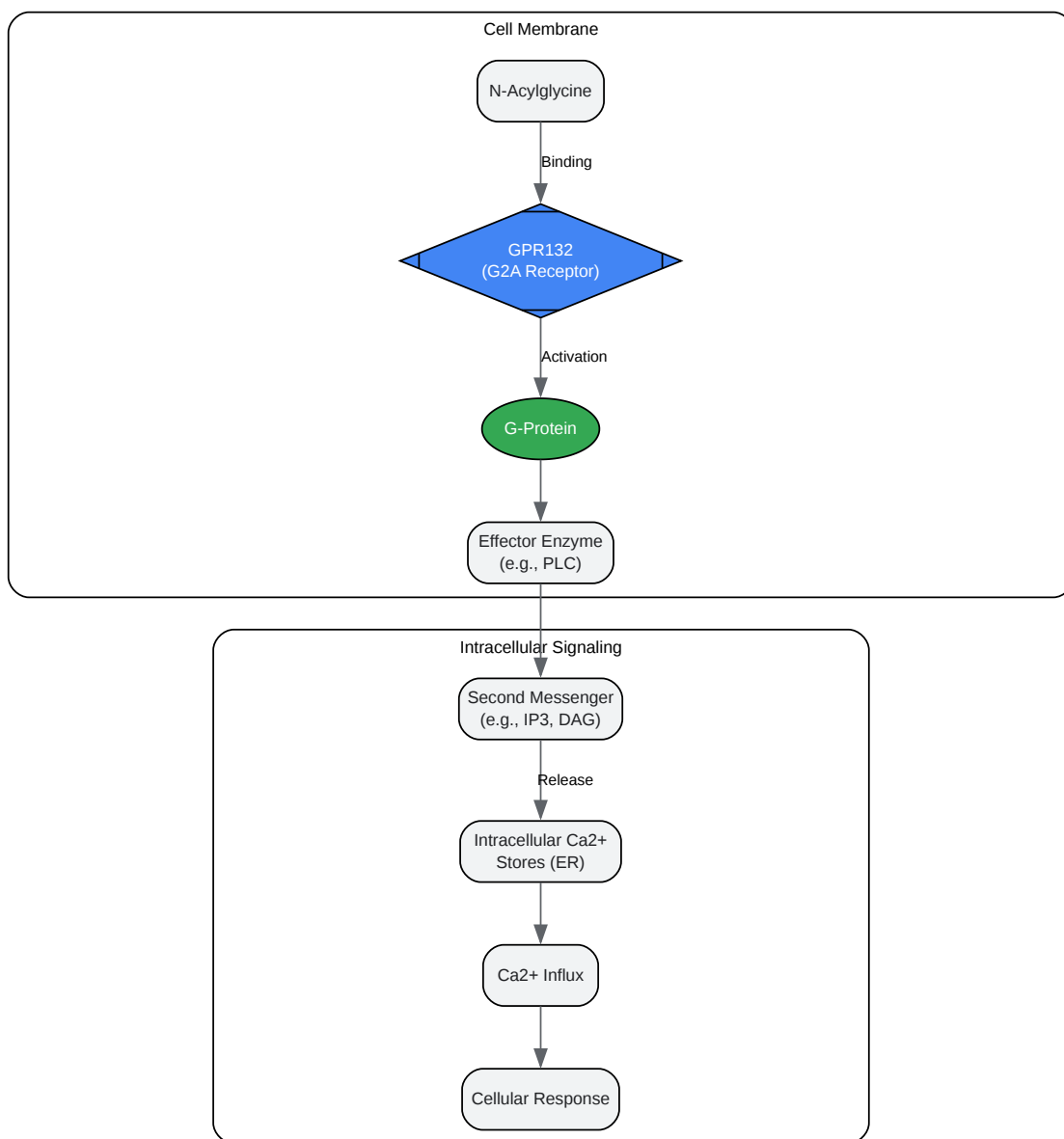
Biosynthesis of N-Acylglycines.

## Degradation of N-Acylglycines

The primary route for the degradation of NAGs is through enzymatic hydrolysis, which breaks the amide bond to release the constituent fatty acid and glycine.

- **Fatty Acid Amide Hydrolase (FAAH):** This serine hydrolase is a key enzyme in the degradation of various fatty acid amides, including anandamide. FAAH also effectively hydrolyzes a range of NAGs back to their constituent fatty acid and glycine. The activity of FAAH is a critical factor in controlling the duration and intensity of NAG signaling.
- **Peptidylglycine Alpha-Amidating Monooxygenase (PAM):** In an alternative pathway, some N-acylglycines can be substrates for the enzyme peptidylglycine alpha-amidating monooxygenase (PAM). This enzyme can oxidatively cleave the N-acylglycine to produce a primary fatty acid amide (PFAM) and glyoxylate. This pathway not only represents a degradation route for NAGs but also a biosynthetic pathway for another class of signaling lipids, the PFAMs.







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